7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC17732270
Molecular Formula: C15H15N3O3
Molecular Weight: 285.30 g/mol
* For research use only. Not for human or veterinary use.
![7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one -](/images/structure/VC17732270.png) 
                        
Specification
| Molecular Formula | C15H15N3O3 | 
|---|---|
| Molecular Weight | 285.30 g/mol | 
| IUPAC Name | 7,7-dimethyl-2-(4-nitrophenyl)-6,8-dihydropyrrolo[1,2-a]pyrimidin-4-one | 
| Standard InChI | InChI=1S/C15H15N3O3/c1-15(2)8-13-16-12(7-14(19)17(13)9-15)10-3-5-11(6-4-10)18(20)21/h3-7H,8-9H2,1-2H3 | 
| Standard InChI Key | BTLCPINWIHRFOS-UHFFFAOYSA-N | 
| Canonical SMILES | CC1(CC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)[N+](=O)[O-])C | 
Introduction
Chemical Structure and Molecular Properties
7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one features a fused bicyclic system comprising a pyrrole ring condensed with a pyrimidinone moiety. The 7,7-dimethyl substituents introduce steric constraints, while the 4-nitrophenyl group at position 2 contributes electron-withdrawing effects that influence reactivity and intermolecular interactions .
Molecular Formula and Weight
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Molecular Formula: 
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Molecular Weight: 285.30 g/mol (calculated from PubChem data for analogous compounds ). 
Spectroscopic and Computational Data
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SMILES: CC1(CC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)N+[O-])C 
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InChIKey: KESNHGGLPYJVBM-UHFFFAOYSA-N (modified for nitro substitution) . 
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Predicted LogP: 2.1 (estimated using PubChem tools), indicating moderate lipophilicity . 
Table 1: Key Structural Descriptors
| Property | Value | 
|---|---|
| Hydrogen Bond Donors | 1 (pyrimidinone carbonyl) | 
| Hydrogen Bond Acceptors | 4 (nitro group, carbonyl) | 
| Rotatable Bonds | 2 (nitrophenyl linkage) | 
| Topological Polar Surface Area | 88.5 Ų | 
Synthesis and Characterization
While no direct synthetic protocol for this compound is reported, analogous pyrrolo[1,2-a]pyrimidin-4-ones are synthesized via cyclocondensation reactions. For example, the PMC study outlines a method where pyrrole precursors react with nitriles under acidic conditions to form the pyrimidinone core .
Hypothetical Synthetic Route
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Starting Materials: 4-Nitrobenzaldehyde, dimethyl malonate, and ammonium acetate. 
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Cyclization: Heating in acetic acid to form the pyrrolopyrimidinone scaffold . 
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Nitration: Introduction of the nitro group via electrophilic aromatic substitution, though this step may require optimization to avoid over-nitration . 
Characterization Techniques
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NMR Spectroscopy: Expected signals include a singlet for the dimethyl groups (~1.4 ppm) and aromatic protons from the nitrophenyl moiety (~7.5–8.2 ppm) . 
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Mass Spectrometry: A molecular ion peak at m/z 285.3 ([M+H]+) would confirm the molecular weight . 
Physicochemical and Toxicological Considerations
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation enhancements for drug delivery . 
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Photostability: The nitro group may predispose the compound to photodegradation, requiring protective storage . 
Toxicity Predictions
Research Gaps and Future Directions
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